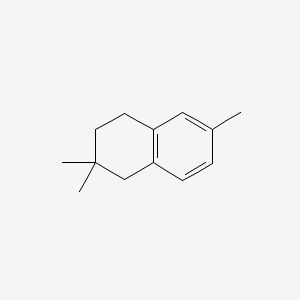

2,2,6-Trimethyl-1,2,3,4-tetrahydronaphthalene

描述

Structure

3D Structure

属性

IUPAC Name |

3,3,7-trimethyl-2,4-dihydro-1H-naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18/c1-10-4-5-12-9-13(2,3)7-6-11(12)8-10/h4-5,8H,6-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRHHONBTFDYOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC(CC2)(C)C)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693023 | |

| Record name | 2,2,6-Trimethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84607-57-8 | |

| Record name | 2,2,6-Trimethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2,6 Trimethyl 1,2,3,4 Tetrahydronaphthalene

Classical Approaches to Tetrahydronaphthalene Ring Systems

The traditional synthesis of the tetrahydronaphthalene skeleton, often referred to as a tetralin, has relied on robust and well-established chemical transformations. These methods, while sometimes lacking in stereo- and regiochemical precision, form the bedrock of synthetic strategies toward this important structural framework.

Cyclization Reactions in the Formation of the Aromatic Ring

A cornerstone in the synthesis of the tetralin ring system is the intramolecular Friedel-Crafts acylation, often as part of a sequence known as the Haworth synthesis. This approach is particularly effective for constructing the fused ring system from acyclic precursors. A plausible classical route to a precursor of 2,2,6-trimethyl-1,2,3,4-tetrahydronaphthalene, namely 6-methyl-1-tetralone (B1582765), commences with the Friedel-Crafts acylation of toluene (B28343) with succinic anhydride (B1165640). chegg.com The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The electrophilic attack on the aromatic ring of toluene by the acylium ion generated from succinic anhydride predominantly occurs at the para position due to the ortho,para-directing effect of the methyl group and steric hindrance at the ortho position. This regioselectivity is crucial for establishing the desired 6-methyl substitution pattern on the future tetralone ring. scribd.com

The resulting 4-(p-tolyl)-4-oxobutanoic acid is then subjected to a reduction reaction to convert the ketone to a methylene (B1212753) group. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) are the classical choices for this transformation. chemsynthesis.comrsc.org The subsequent intramolecular Friedel-Crafts acylation of the resulting 4-(p-tolyl)butanoic acid, typically promoted by a strong acid like polyphosphoric acid or sulfuric acid, leads to the cyclization to form 6-methyl-3,4-dihydronaphthalen-1(2H)-one (6-methyl-1-tetralone). wikipedia.org

| Step | Reactants | Reagents | Product | Notes |

| 1 | Toluene, Succinic anhydride | AlCl₃ | 4-(p-tolyl)-4-oxobutanoic acid | Friedel-Crafts Acylation |

| 2 | 4-(p-tolyl)-4-oxobutanoic acid | Zn(Hg), HCl or H₂NNH₂, KOH | 4-(p-tolyl)butanoic acid | Clemmensen or Wolff-Kishner Reduction |

| 3 | 4-(p-tolyl)butanoic acid | Polyphosphoric acid | 6-methyl-1-tetralone | Intramolecular Friedel-Crafts Acylation |

Once the 6-methyl-1-tetralone core is established, the introduction of the gem-dimethyl group at the C2 position is the next critical step. This is classically achieved through exhaustive methylation. The tetralone is treated with a strong base, such as sodium amide or lithium diisopropylamide (LDA), to form the enolate, which is then reacted with an excess of a methylating agent like methyl iodide. The process is repeated to introduce the second methyl group, thus forming 2,2,6-trimethyl-3,4-dihydronaphthalen-1(2H)-one. The final step is the reduction of the carbonyl group of this trisubstituted tetralone to a methylene group, again using methods like the Wolff-Kishner or Clemmensen reduction, to yield the target molecule, this compound. chemsynthesis.comrsc.org

Hydrogenation Strategies for Partial Aromatic Ring Reduction

An alternative classical approach to the tetrahydronaphthalene skeleton involves the partial hydrogenation of a pre-formed naphthalene (B1677914) derivative. This method is contingent on the availability of the appropriately substituted naphthalene precursor, in this case, a trimethylnaphthalene. The selective hydrogenation of one of the aromatic rings of naphthalene to form tetralin is a well-established industrial process. atamanchemicals.com

The catalytic hydrogenation is typically carried out using heterogeneous catalysts under hydrogen pressure. A variety of metal catalysts can be employed, with nickel, platinum, and palladium being the most common. The choice of catalyst, solvent, temperature, and pressure can influence the selectivity of the reduction, minimizing the over-reduction to decahydronaphthalene (B1670005) (decalin).

| Catalyst | Temperature (°C) | Pressure (atm) | Selectivity for Tetralin (%) |

| Nickel | 150-200 | 10-50 | Good |

| Platinum | 20-100 | 1-10 | High |

| Palladium | 20-100 | 1-10 | High |

While this method is straightforward for the synthesis of the parent tetralin, its application to the synthesis of this compound is dependent on the efficient synthesis of the corresponding 2,2,6-trimethylnaphthalene, which can be a synthetic challenge in itself.

Advanced Synthetic Routes to this compound

Modern synthetic organic chemistry offers a range of more sophisticated and efficient methods for the construction of complex molecules like this compound. These advanced routes often provide superior control over stereochemistry and regiochemistry.

Catalytic Asymmetric Synthesis Approaches

The development of catalytic asymmetric methods allows for the synthesis of enantiomerically enriched tetralin derivatives. While the target molecule, this compound, is achiral, the synthesis of chiral derivatives is of significant interest in medicinal chemistry. Asymmetric synthesis of tetralones bearing a quaternary stereocenter at the C2 position can be a key step towards chiral 2,2-disubstituted tetralins.

One approach involves the asymmetric alkylation of a 6-methyl-1-tetralone enolate using a chiral phase-transfer catalyst or a chiral ligand-metal complex. This would introduce the first methyl group at the C2 position enantioselectively. A subsequent, non-stereoselective methylation would then yield the chiral 2,2,6-trimethyl-1-tetralone.

More advanced strategies involve transition metal-catalyzed asymmetric reactions. For instance, rhodium-catalyzed asymmetric conjugate addition to a suitable unsaturated precursor could establish a chiral quaternary center. While not directly applied to the synthesis of the target molecule, such methods demonstrate the potential for creating chiral analogs.

Regioselective Functionalization Strategies

The precise installation of substituents on the tetralin core is a key challenge that can be addressed by modern regioselective functionalization strategies. For the synthesis of this compound, regioselective methods for the methylation of both the aromatic ring and the aliphatic ring are required.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. A directing group on the tetralin skeleton could be used to introduce the methyl group at the C6 position with high precision. However, this would require a multi-step sequence involving the introduction and subsequent removal of the directing group.

Regioselective enolate formation and alkylation of substituted tetralones offer a more direct approach. The use of specific bases and reaction conditions can favor the formation of one enolate over another, allowing for the regioselective introduction of the first methyl group at the C2 position of a 6-methyl-1-tetralone.

Chemo- and Stereoselective Reductions for Tetrahydronaphthalene Cores

The reduction of the carbonyl group in the 2,2,6-trimethyl-1-tetralone intermediate is a critical final step. While classical methods like the Wolff-Kishner and Clemmensen reductions are effective, they often require harsh reaction conditions. Modern chemo- and stereoselective reduction methods offer milder alternatives.

Catalytic transfer hydrogenation, using a hydrogen donor like isopropanol (B130326) or formic acid in the presence of a transition metal catalyst (e.g., ruthenium or iridium complexes), can efficiently reduce the ketone to a methylene group under milder conditions.

For the synthesis of chiral tetralin derivatives, stereoselective reduction of the carbonyl group to a hydroxyl group, followed by deoxygenation, can be employed. A wide range of chiral reducing agents and catalysts are available for the enantioselective or diastereoselective reduction of ketones, which would allow for the synthesis of specific stereoisomers of hydroxylated precursors to the target molecule.

Novel Synthetic Strategies for Incorporating Methyl Substituents

The creation of the 2,2,6-trimethyl substitution pattern on the tetralin core necessitates innovative approaches to control regioselectivity and achieve the desired gem-dimethyl configuration.

A plausible and effective strategy for the synthesis of this compound involves the sequential alkylation of a suitable tetralone precursor. A key intermediate in this approach is 6-methyl-1-tetralone. The synthesis of this intermediate can be achieved through established methods such as the Friedel-Crafts acylation of toluene with succinic anhydride, followed by reduction and intramolecular cyclization.

Once 6-methyl-1-tetralone is obtained, the crucial step is the introduction of the gem-dimethyl group at the C-2 position. This can be accomplished through exhaustive α-methylation of the ketone. The reaction typically proceeds via the formation of an enolate under basic conditions, which then acts as a nucleophile to attack a methylating agent, such as methyl iodide. To achieve dimethylation, a second methylation step is carried out. The choice of base and reaction conditions is critical to ensure high yields and prevent side reactions.

| Methylating Agent | Base | Solvent | Key Features |

|---|---|---|---|

| Methyl Iodide (CH₃I) | Potassium tert-butoxide | tert-Butanol | Classic and effective method for exhaustive methylation. |

| Dimethyl Sulfate ((CH₃)₂SO₄) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Powerful methylating agent, requires careful handling. |

| Phenyl Trimethylammonium Iodide | Potassium Hydroxide (KOH) | Anisole | A safer, solid methylating agent. organic-chemistry.org |

Following the successful synthesis of 2,2,6-trimethyl-1-tetralone, the final step is the reduction of the carbonyl group to a methylene group. This can be achieved through methods such as the Wolff-Kishner reduction (using hydrazine and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid) to yield the target compound, this compound.

An alternative and elegant approach to constructing the this compound skeleton involves acid-catalyzed rearrangement reactions of terpene-derived precursors. Terpenes, with their pre-existing carbon frameworks, can be guided to cyclize and rearrange into various carbocyclic structures, including the tetralin system.

A notable example is the Wagner-Meerwein rearrangement, a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates to a neighboring carbon. wikipedia.org This type of rearrangement is frequently observed in the chemistry of bicyclic terpenes. wikipedia.org For instance, derivatives of α-pinene or camphene, upon treatment with acid, can undergo skeletal rearrangements to form substituted tetralin structures. The specific substitution pattern of the final product is dictated by the structure of the starting terpene and the stability of the intermediate carbocations.

The synthesis of ionones, which are cyclic terpenoids, often involves the acid-catalyzed cyclization of pseudoionone. This process can be seen as a model for the formation of the trimethyl-substituted cyclohexene (B86901) ring present in this compound. By selecting a suitable acyclic terpene precursor with the correct arrangement of methyl groups and a terminal aromatic moiety, an intramolecular Friedel-Crafts type cyclization followed by potential rearrangements could lead to the desired tetralin. For example, the cyclization of a geraniol (B1671447) derivative attached to a p-tolyl group could theoretically yield the target compound after subsequent reduction.

| Precursor Type | Key Reaction | Potential Outcome |

|---|---|---|

| Acyclic Terpenoid with Aromatic Tail | Acid-catalyzed Cyclization | Formation of the tetralin ring system. |

| Pinene Derivatives | Wagner-Meerwein Rearrangement | Skeletal rearrangement to a tetralin framework. organic-chemistry.org |

| Ionone-type Precursors | Intramolecular Cyclization/Rearrangement | Formation of the trimethyl-substituted carbocycle. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals is of paramount importance to minimize environmental impact. This involves the use of safer solvents, renewable feedstocks, and catalytic methods to improve atom economy and reduce waste.

A significant advancement in green chemistry is the development of solvent-free reaction conditions. For the synthesis of this compound, key steps such as Friedel-Crafts alkylation and the methylation of ketones can potentially be performed without a solvent.

Solvent-free Friedel-Crafts reactions can be facilitated by using solid acid catalysts. researchgate.net These catalysts can be easily separated from the reaction mixture, simplifying purification and allowing for their reuse. Similarly, the α-methylation of ketones has been demonstrated under solvent-free conditions, often with microwave irradiation to accelerate the reaction rate. researchgate.net This approach not only eliminates the use of potentially hazardous solvents but can also lead to improved energy efficiency.

The use of sustainable catalytic systems is another cornerstone of green chemistry. In the context of synthesizing this compound, this can be applied to several transformations.

For the Friedel-Crafts reactions involved in the synthesis of the tetralone intermediate, traditional Lewis acids like aluminum chloride can be replaced with more environmentally benign solid acid catalysts. These can include zeolites, clays, or sulfonic acid-functionalized mesoporous silica. acs.orgbegellhouse.com These catalysts are often reusable, non-corrosive, and can be easily handled.

In the methylation of the tetralone intermediate, the use of greener methylating agents is also an area of active research. While methyl iodide is effective, it is also toxic. Alternative, less hazardous methylating agents are being explored. Furthermore, the development of catalytic methylation processes that utilize methanol (B129727) as the methyl source represents a significant step towards a more sustainable synthesis. researchgate.net

Reactivity and Reaction Mechanisms of 2,2,6 Trimethyl 1,2,3,4 Tetrahydronaphthalene

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

Regioselectivity and Steric Hindrance Effects of Methyl Groups

The regioselectivity of electrophilic attack on the aromatic ring is primarily controlled by the 6-methyl group and the fused aliphatic ring, which acts as another alkyl substituent. Alkyl groups are known to be activating and ortho, para-directing due to their electron-donating inductive effects, which stabilize the positively charged intermediate (arenium ion or sigma complex) formed during the reaction. youtube.comlibretexts.org

In the case of 2,2,6-trimethyl-1,2,3,4-tetrahydronaphthalene, the 6-methyl group directs incoming electrophiles to the C5 and C7 positions (ortho to the methyl group) and the C8 position (para to the fused ring's attachment point at C4a, and meta to the methyl group). However, steric hindrance plays a crucial role in determining the final product distribution. libretexts.orgyoutube.com

C5-Position: Substitution at this position is sterically hindered by the adjacent methylene (B1212753) group (C4) of the saturated ring.

C7-Position: This position is electronically activated, being ortho to the 6-methyl group and para to the C4a-C8a bond. It is the most sterically accessible position for an incoming electrophile.

C8-Position: While electronically activated (ortho to the C4a-C8a bond), this position experiences some steric hindrance from the C1 methylene group.

The gem-dimethyl group at the C2 position does not directly participate in the electronics of the aromatic ring, but it rigidifies the conformation of the aliphatic ring, which can influence the steric environment around the C5 and C8 positions. Consequently, electrophilic substitution reactions are expected to show a strong preference for the C7 position. masterorganicchemistry.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Substitution | Electronic Effect | Steric Hindrance | Predicted Outcome |

|---|---|---|---|

| C5 | Activating (ortho to 6-Me) | High | Minor Product |

| C7 | Activating (ortho to 6-Me) | Low | Major Product |

| C8 | Activating (meta to 6-Me) | Moderate | Minor Product |

Mechanistic Studies of Aromatic Ring Functionalization

The mechanism for electrophilic aromatic substitution on this compound follows a well-established two-step pathway. masterorganicchemistry.comnih.gov A common example is nitration, which utilizes a mixture of nitric acid and sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺). allen.inwikipedia.org

Formation of the Sigma Complex (Arenium Ion): The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (e.g., NO₂⁺). This rate-determining step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. Attack at the C7 position is favored, as the resulting positive charge can be delocalized across the ring and is stabilized by the electron-donating alkyl groups at C6 and C4a.

Deprotonation and Re-aromatization: In the second, faster step, a weak base in the reaction mixture (such as H₂O or HSO₄⁻) abstracts a proton from the carbon atom bearing the new electrophile. masterorganicchemistry.com This restores the aromatic π-system and yields the final substituted product, 7-nitro-2,2,6-trimethyl-1,2,3,4-tetrahydronaphthalene.

The stability of the intermediate arenium ion is key to the reaction's regioselectivity. For attack at C7, the positive charge can be placed on C6 and C8, which are both stabilized by the inductive effect of the attached alkyl groups.

Reactions Involving the Saturated Aliphatic Ring

The aliphatic portion of this compound contains two benzylic positions at C1 and C4. The hydrogens on these carbons are particularly reactive due to the stability of the resulting benzylic radical or carbocation intermediates, which are stabilized by resonance with the adjacent aromatic ring. libretexts.org

Oxidation Reactions and Selectivity Considerations

The benzylic carbons (C1 and C4) are susceptible to oxidation. The reaction's outcome depends on the strength of the oxidizing agent.

Strong Oxidation: Treatment with strong oxidizing agents like hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid typically leads to the cleavage of the aliphatic ring. masterorganicchemistry.comlibretexts.org This occurs because any alkyl group with at least one benzylic hydrogen can be oxidized to a carboxylic acid. libretexts.orgyoutube.com In this molecule, both C1 and C4 have benzylic hydrogens, leading to the oxidative cleavage of the C1-C2 and C3-C4 bonds to form a dicarboxylic acid.

Milder Oxidation: Milder oxidation conditions can selectively oxidize one or both benzylic C-H bonds to form ketones without cleaving the ring. For instance, catalysts such as copper or iron salts in the presence of hydroperoxides can convert the benzylic methylenes into carbonyl groups. mdpi.com This would yield a mixture of tetralone derivatives. Given that both C1 and C4 are secondary benzylic positions, selectivity can be a challenge, potentially resulting in a mixture of 2,2,6-trimethyl-3,4-dihydro-2H-naphthalen-1-one and 3,3,7-trimethyl-3,4-dihydro-2H-naphthalen-1-one, as well as the corresponding dione.

The gem-dimethyl group at C2 is on a non-benzylic, quaternary carbon and is resistant to these oxidation conditions. libretexts.org

Radical Reactions and Their Pathways

The weak C-H bonds at the benzylic positions (C1 and C4) make them prime targets for free radical reactions. libretexts.org The autoxidation of tetralin is a classic example of a radical chain reaction that proceeds via the formation of a benzylic radical. cdnsciencepub.comscispace.comdtic.mil

The mechanism involves three key stages: libretexts.org

Initiation: The reaction is initiated by a radical initiator (e.g., AIBN or light) that abstracts a hydrogen atom from one of the benzylic positions (C1 or C4), forming a resonance-stabilized benzylic radical. This radical's stability is the driving force for the reaction's selectivity.

Propagation: The benzylic radical reacts with molecular oxygen (a diradical) to form a peroxyl radical. This peroxyl radical can then abstract a benzylic hydrogen from another molecule of this compound, forming a hydroperoxide and regenerating the benzylic radical, thus propagating the chain.

Termination: The reaction is terminated when two radicals combine to form a non-radical species. khanacademy.org

This pathway is fundamental to the oxidative degradation of similar molecules when exposed to air and light.

Acid-Catalyzed Transformations and Rearrangements

Under strong acid conditions, organic molecules containing alkyl groups can undergo rearrangements involving carbocation intermediates. nih.gov These transformations are driven by the formation of a more stable carbocation, typically following the stability order: tertiary > secondary > primary. khanacademy.orgyoutube.com

For this compound, acid-catalyzed reactions are less straightforward than for open-chain or simple cyclic alkanes. Protonation of the aromatic ring can occur, but subsequent rearrangements of the stable tetralin skeleton would require harsh conditions and are not commonly observed.

A more plausible scenario for rearrangement would involve the generation of a carbocation on the aliphatic ring. This would require the presence of a leaving group (e.g., a hydroxyl group) that could be protonated and eliminated as water. If a secondary carbocation were formed at C1 or C4, it would be relatively stable due to its benzylic nature. A 1,2-hydride or 1,2-methyl shift could potentially occur if it led to a more stable carbocation, but in this specific structure, the benzylic secondary carbocations are already quite stable, making extensive skeletal rearrangement unlikely without forcing conditions that would likely lead to complex product mixtures.

Palladium-Catalyzed Cross-Coupling Reactions at Functionalized Sites

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, these reactions would first require the introduction of a functional group, typically a halide (Br, I) or a triflate (-OTf), onto the aromatic ring. The substitution pattern of the starting material would direct the position of this functionalization, most likely at the C5 or C7 positions, which are ortho and para to the methyl group at C6.

Suzuki, Heck, and Sonogashira Coupling Adaptations

Once functionalized, for instance as 7-bromo-2,2,6-trimethyl-1,2,3,4-tetrahydronaphthalene, the compound becomes a suitable substrate for various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: This reaction would involve coupling the functionalized tetrahydronaphthalene with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. dntb.gov.uamdpi.com The reaction is highly versatile for creating new aryl-aryl or aryl-vinyl bonds. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. dntb.gov.ua

Heck Reaction: The Heck reaction couples the functionalized tetrahydronaphthalene with an alkene. hakon-art.com This transformation is catalyzed by a palladium complex and requires a base. hakon-art.com The reaction typically proceeds via oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the substituted alkene product. scilit.com

Sonogashira Coupling: This coupling reaction would form a carbon-carbon bond between the functionalized tetrahydronaphthalene and a terminal alkyne. organic-chemistry.org It is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine that can also serve as the solvent. organic-chemistry.org The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination. researchgate.net

The table below outlines hypothetical parameters for these reactions based on standard conditions for similar aryl halides.

| Reaction | Coupling Partner | Typical Catalyst | Base | Solvent | Product Type |

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | Toluene (B28343), Dioxane/H₂O | Biaryl derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | Substituted alkene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF | Aryl-alkyne |

C-H Activation and Functionalization Strategies

Direct C-H activation is an increasingly important strategy that avoids the need for pre-functionalization of the substrate. cardiff.ac.uk For this compound, palladium-catalyzed C-H functionalization would likely occur at the C5 or C7 positions of the aromatic ring, which are electronically activated by the alkyl substituents. These reactions often employ a directing group to achieve high regioselectivity, although direct arylation of electron-rich aromatic systems is also possible. A hypothetical C-H arylation reaction is presented below.

| Reaction | Reagent | Catalyst System | Additive/Oxidant | Product |

| Direct C-H Arylation | Aryl Halide | Pd(OAc)₂ / Ligand | Ag₂CO₃, PivOH | 5- or 7-Aryl-2,2,6-trimethyl-1,2,3,4-tetrahydronaphthalene |

Transition Metal-Mediated Transformations of the Compound

The aromatic ring of this compound can interact with transition metals to form various organometallic complexes.

Metal-Ligand Coordination and Complex Formation

The π-system of the benzene (B151609) ring in this compound can act as a ligand for various transition metals, such as chromium, iron, or ruthenium, to form sandwich or half-sandwich complexes. For example, reaction with chromium hexacarbonyl, Cr(CO)₆, could yield a (η⁶-2,2,6-trimethyl-1,2,3,4-tetrahydronaphthalene)tricarbonylchromium(0) complex. The formation of such complexes alters the electronic properties of the aromatic ring, which can, in turn, influence its reactivity in subsequent transformations.

| Metal Precursor | Ligand | Complex Type | Potential Geometry |

| Cr(CO)₆ | This compound | Piano-stool | η⁶-arene coordination |

| [RuCl₂(p-cymene)]₂ | This compound | Half-sandwich | η⁶-arene coordination |

Catalytic Roles in Organic Transformations

While this compound itself is not a catalyst, its derivatives can be employed as ligands in transition metal catalysis. The steric bulk provided by the gem-dimethyl group on the aliphatic ring and the methyl group on the aromatic ring could be leveraged to create a specific steric environment in the coordination sphere of a metal center. If functionalized with a coordinating group (e.g., a phosphine (B1218219) or a nitrogen-based donor), the resulting molecule could serve as a chiral or achiral ligand for various catalytic processes, including cross-coupling reactions, hydrogenations, or hydroformylations. The specific trimethyl substitution pattern could influence the selectivity and activity of the resulting metal-ligand complex. However, no specific examples of such catalytic applications have been reported in the scientific literature to date.

Derivatization and Analogue Synthesis of 2,2,6 Trimethyl 1,2,3,4 Tetrahydronaphthalene

Synthesis of Substituted Tetrahydronaphthalene Analogues

The synthesis of substituted tetrahydronaphthalene analogues is crucial for developing new molecules with tailored properties. This section explores potential methods for modifying the 2,2,6-trimethyl-1,2,3,4-tetrahydronaphthalene structure.

Systematic Variation of Methyl Group Positions

One common approach involves the Friedel-Crafts alkylation or acylation of a pre-existing tetralin core, followed by reduction. For instance, the synthesis of 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene (B27995) is achieved by the reaction of toluene (B28343) with 2,5-dichloro-2,5-dimethylhexane (B133102) in the presence of a Lewis acid catalyst like aluminum trichloride. This methodology could theoretically be adapted by starting with a different methylated benzene (B151609) derivative to achieve other substitution patterns.

Another versatile method is the intramolecular cyclization of substituted aryl precursors. The Darzens synthesis of tetrahydronaphthalene derivatives, for example, involves the ring-closing reaction of a 1-aryl-4-pentene with a strong acid. By strategically placing methyl groups on the aryl ring and the pentene chain of the starting material, a variety of methylated tetrahydronaphthalene analogues could be synthesized.

Below is a table of representative methylated tetrahydronaphthalene analogues and their reported synthetic precursors, illustrating the diversity of substitution patterns that can be achieved.

| Compound Name | Precursor(s) | Synthetic Method |

| 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene | Toluene and 2,5-dichloro-2,5-dimethylhexane | Friedel-Crafts alkylation |

| 6-Methyl-1,2,3,4-tetrahydronaphthalene | 1-(p-Tolyl)-4-pentene | Intramolecular cyclization (Darzens) |

| 1,5,7-Trimethyl-1,2,3,4-tetrahydronaphthalene | Not specified in available literature | - |

Introduction of Diverse Functional Groups

The introduction of various functional groups onto the tetrahydronaphthalene skeleton is essential for creating a library of compounds with diverse chemical and physical properties. Electrophilic aromatic substitution reactions are a primary method for functionalizing the aromatic ring of tetralins.

For instance, nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The resulting nitro group can then be reduced to an amino group, which serves as a versatile handle for further derivatization, such as amide or sulfonamide formation. Halogenation, such as bromination, can be carried out using bromine in the presence of a Lewis acid. The resulting bromo-substituted tetralin can then participate in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds.

Furthermore, Friedel-Crafts acylation can introduce a keto group, which can be a precursor for a variety of other functionalities. For example, the ketone can be reduced to an alcohol or converted to an oxime.

The following table summarizes some common functionalization reactions applicable to the tetrahydronaphthalene core.

| Functional Group | Reagents and Conditions | Potential Subsequent Transformations |

| Nitro (-NO2) | HNO3, H2SO4 | Reduction to amino group |

| Bromo (-Br) | Br2, FeBr3 | Cross-coupling reactions (e.g., Suzuki, Sonogashira) |

| Acetyl (-COCH3) | CH3COCl, AlCl3 | Reduction to alcohol, Baeyer-Villiger oxidation |

| Hydroxymethyl (-CH2OH) | Reduction of a carboxylic acid derivative with LiAlH4 | Oxidation to aldehyde or carboxylic acid |

Formation of Polycyclic Systems Incorporating the this compound Core

Building upon the tetrahydronaphthalene framework to create more complex polycyclic systems opens up new avenues for novel molecular architectures.

Annulation Reactions to Extend the Ring System

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool for constructing polycyclic compounds. For a tetrahydronaphthalene derivative, annulation can occur on either the aromatic or the aliphatic ring.

One common strategy is the Robinson annulation, which could potentially be applied to a ketone derivative of this compound to build an additional six-membered ring. This reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation.

Diels-Alder reactions can also be employed. If a diene functionality can be introduced onto the tetrahydronaphthalene core, it can react with a dienophile to form a new six-membered ring. Conversely, if a dienophile is present, it can react with a suitable diene.

Bridged Systems Derived from the Compound

The creation of bridged bicyclic systems introduces conformational rigidity and three-dimensionality to the molecular structure. atamanchemicals.com While no specific examples of bridged systems derived from this compound have been reported, general strategies for forming such structures can be considered.

Intramolecular cyclization reactions are key to forming bridged systems. For example, if two functional groups on the tetrahydronaphthalene core can be made to react with each other, a bridge can be formed. An intramolecular Heck reaction, for instance, could be used to form a new carbon-carbon bond between two positions on the existing rings, creating a bridged structure.

Synthesis of Chiral Derivatives and Enantioselective Routes

The synthesis of enantiomerically pure derivatives is of significant interest, particularly in the fields of medicinal chemistry and materials science. For this compound, chirality can be introduced at several positions.

If a ketone derivative is synthesized, asymmetric reduction using a chiral reducing agent, such as a borane (B79455) with a chiral ligand (e.g., CBS catalyst), can lead to the formation of a chiral alcohol. Similarly, asymmetric hydrogenation of a double bond in an unsaturated precursor using a chiral transition metal catalyst (e.g., with a BINAP ligand) can produce a chiral tetrahydronaphthalene.

For the synthesis of chiral amines, reductive amination of a ketone with a chiral amine or ammonia (B1221849) in the presence of a chiral catalyst can be an effective method. Resolution of a racemic mixture of a chiral derivative using a chiral resolving agent is another common approach to obtain enantiomerically pure compounds.

The following table provides examples of general enantioselective methods that could be adapted for the synthesis of chiral tetrahydronaphthalene derivatives.

| Target Chiral Moiety | General Enantioselective Method | Chiral Reagent/Catalyst Example |

| Chiral alcohol | Asymmetric reduction of a ketone | Corey-Bakshi-Shibata (CBS) catalyst |

| Chiral center on aliphatic ring | Asymmetric hydrogenation of an olefin | Rhodium or Ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP) |

| Chiral amine | Asymmetric reductive amination of a ketone | Chiral auxiliary or chiral catalyst |

In-depth Article on the Chemical Compound “this compound” Unfeasible Due to Lack of Specific Research Data

Following a comprehensive and exhaustive search of publicly available scientific literature, it has been determined that there is insufficient specific research data to generate a thorough and scientifically accurate article on the derivatization and analogue synthesis of this compound as per the requested detailed outline. While general information on the synthesis and properties of the broader class of tetralin derivatives is available, specific studies focusing on the derivatization, enantiomeric resolution, asymmetric synthesis, and structure-reactivity relationships of this compound are not present in the accessible scientific domain.

Attempts to broaden the search to include closely related analogues also failed to yield the specific data required to populate the detailed subsections of the requested article outline, such as resolution techniques for its potential enantiomers or structure-reactivity relationship studies of its derivatives. Constructing an article based on generalizations from other tetralin compounds would not meet the required standard of scientific accuracy and would deviate from the explicit focus on "this compound."

Therefore, to maintain a commitment to accuracy and to adhere to the strict content inclusions and exclusions, the generation of the requested article is not possible at this time. Further research and publication in the field of synthetic organic chemistry focusing on this specific compound would be necessary to provide the detailed information required for such an article.

Theoretical and Computational Chemistry Studies of 2,2,6 Trimethyl 1,2,3,4 Tetrahydronaphthalene

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the energies and properties of a molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size of 2,2,6-trimethyl-1,2,3,4-tetrahydronaphthalene.

A DFT study of this compound would typically begin with a geometry optimization to find the lowest energy arrangement of its atoms. This process yields important ground state properties. For instance, in a study on protonated tetralin, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to identify the preferred sites of protonation and to compute the potential energy profiles for its decomposition routes. nih.gov Similarly, for this compound, DFT would provide optimized bond lengths, bond angles, and dihedral angles.

The presence of the three methyl groups would influence the electronic distribution in the tetralin core. The methyl groups at the C2 position would sterically interact with the saturated ring, while the methyl group at the C6 position would electronically influence the aromatic ring. DFT calculations can quantify these effects by computing properties such as molecular orbital energies (HOMO and LUMO), the electrostatic potential surface, and atomic charges. These properties are crucial for predicting the molecule's reactivity and intermolecular interactions.

Table 1: Illustrative DFT-Calculated Ground State Properties of this compound (Note: These are representative values and would require a specific DFT calculation to be confirmed.)

| Property | Value |

| Total Energy (Hartree) | -545.123 |

| HOMO Energy (eV) | -6.85 |

| LUMO Energy (eV) | 1.23 |

| Dipole Moment (Debye) | 0.45 |

The tetrahydronaphthalene scaffold contains a saturated six-membered ring fused to an aromatic ring. The saturated ring is not planar and can adopt several conformations, typically half-chair or twist-boat forms. The presence of the gem-dimethyl group at the C2 position in this compound significantly influences the conformational preference of this ring.

A conformational analysis using computational methods would involve systematically exploring the potential energy surface of the molecule by rotating key dihedral angles. This would identify the most stable conformers and the energy barriers between them. The relative energies of these conformers determine their population at a given temperature. It is expected that the half-chair conformation would be the most stable, but the gem-dimethyl group might introduce some distortion. The energetic differences between conformers are typically small, on the order of a few kcal/mol.

Table 2: Hypothetical Relative Energies of Saturated Ring Conformations for this compound (Note: These are illustrative values.)

| Conformation | Relative Energy (kcal/mol) |

| Half-Chair 1 | 0.0 |

| Half-Chair 2 | 0.8 |

| Twist-Boat | 5.2 |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time by solving Newton's equations of motion for the atoms in the system. This approach allows for the study of larger systems and longer timescales than are typically accessible with quantum chemical methods.

The behavior of this compound in a solvent can be investigated using MD simulations. By surrounding the molecule with a box of solvent molecules (e.g., water, or an organic solvent), one can study how the solvent influences its conformation and dynamics. The lipophilic nature of the tetralin core suggests it would be poorly soluble in water but miscible with nonpolar organic solvents. ethz.ch MD simulations can provide insights into the solvation structure, such as the arrangement of solvent molecules around the solute.

At higher concentrations, non-covalent interactions between molecules of this compound can lead to the formation of larger aggregates or supramolecular assemblies. MD simulations can be used to predict how these molecules might pack together in the liquid phase or on a surface. The simulations would reveal the preferred orientations and interaction energies between molecules, which are governed by van der Waals forces and, in the case of aromatic rings, π-π stacking interactions. Molecular dynamics simulations have been used to investigate the aggregation behavior of other aromatic pollutants in different phases. mdpi.com

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is a valuable tool for understanding the mechanisms of chemical reactions. For this compound, this could involve studying its oxidation, pyrolysis, or other chemical transformations.

For example, a kinetic modeling study of tetralin oxidation identified the key reaction pathways, which are dominated by H-abstractions from the saturated ring. osti.gov The resulting radicals can then react with oxygen or undergo unimolecular reactions. osti.gov For this compound, the presence of methyl groups would introduce additional reaction sites. The benzylic protons on the saturated ring are particularly susceptible to abstraction.

Computational modeling of reaction pathways typically involves locating the transition state structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. DFT calculations are often used for this purpose. For instance, DFT has been employed to rationalize the formation of substituted tetralins in a Diels-Alder reaction by establishing a plausible mechanism. acs.org A similar approach could be used to investigate the reaction mechanisms of this compound.

Energy Profiles of Chemical Transformations

The energy profile of a chemical transformation provides a detailed map of the energy changes that occur as reactants are converted into products. It plots the potential energy of the system against the reaction coordinate, highlighting the energies of reactants, products, transition states, and any intermediates.

For this compound, constructing energy profiles for various reactions would offer insights into their thermodynamic and kinetic feasibility. For example, in a multi-step reaction, the energy profile would reveal the rate-determining step, which is the step with the highest activation energy.

A computational study on the decomposition of protonated tetralin investigated the potential energy profiles for different fragmentation pathways. nih.gov This type of analysis for this compound could elucidate its behavior in mass spectrometry or under acidic conditions. The presence of the trimethyl substitution would likely influence the stability of intermediates and transition states compared to the unsubstituted tetralin.

Below is an example of a data table that would be generated from an energy profile study.

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Reagent) | 0.0 |

| Intermediate 1 | Calculated relative energy |

| Transition State 1 | Calculated relative energy |

| Intermediate 2 | Calculated relative energy |

| Transition State 2 | Calculated relative energy |

| Products | Calculated relative energy |

This table is a template and does not represent actual calculated data for the specified compound.

Electronic Structure Analysis and Spectroscopic Property Prediction

Computational chemistry provides powerful tools for analyzing the electronic structure of molecules and predicting their spectroscopic properties. These methods can offer a deeper understanding of a molecule's reactivity, stability, and interaction with light.

Vibrational and Electronic Spectra Predictions

Computational methods can predict the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of molecules. These predictions are invaluable for interpreting experimental spectra and for understanding the relationship between a molecule's structure and its spectroscopic signatures.

Vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the different vibrational modes of the molecule. For this compound, a predicted IR spectrum would show characteristic peaks for C-H stretching (aromatic and aliphatic), C-C stretching, and bending vibrations. These predictions can aid in the identification and characterization of the compound.

Electronic spectra are predicted using time-dependent DFT (TD-DFT) or other excited-state methods. These calculations provide the energies and intensities of electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. For this compound, the predicted spectrum would likely show transitions associated with the aromatic ring. A study on tetralin has utilized theoretical calculations to assign vibronic levels in its S1(π,π*) state from its ultraviolet absorption and fluorescence spectra. nih.gov

An example of a data table for predicted spectral data is as follows:

| Spectral Type | Calculated Wavenumber/Wavelength | Assignment |

| Vibrational (IR) | Frequency in cm⁻¹ | Description of the vibrational mode (e.g., aromatic C-H stretch) |

| Vibrational (IR) | Frequency in cm⁻¹ | Description of the vibrational mode (e.g., CH₂ scissoring) |

| Electronic (UV-Vis) | Wavelength in nm | Electronic transition (e.g., HOMO -> LUMO) |

| Electronic (UV-Vis) | Wavelength in nm | Electronic transition (e.g., HOMO-1 -> LUMO) |

This table is a conceptual representation and does not show actual predicted data.

Advanced Analytical Methodologies for the Elucidation of 2,2,6 Trimethyl 1,2,3,4 Tetrahydronaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. For 2,2,6-Trimethyl-1,2,3,4-tetrahydronaphthalene, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

To fully assign the proton (¹H) and carbon (¹³C) signals of this compound, a suite of 2D NMR experiments is utilized. Each experiment provides a unique set of correlations that, when combined, solve the structural puzzle.

COrrelation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY spectra would reveal correlations between the protons on the aliphatic ring, specifically between the H-1 and H-2 protons (if it were not a quaternary carbon), and between the H-3 and H-4 protons. It would also show coupling between the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbon atom they are attached to (¹J C-H coupling). sdsu.edu This allows for the unambiguous assignment of each carbon atom that bears protons. For the target molecule, HSQC would show cross-peaks connecting the signals of H-1, H-3, H-4, the aromatic protons, and the methyl protons to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides crucial information about longer-range connectivity by showing correlations between protons and carbons that are two or three bonds apart (²J C-H and ³J C-H). sdsu.edu This technique is essential for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For instance, the protons of the gem-dimethyl groups at C-2 would show HMBC correlations to C-1, C-2, and C-3. The aromatic methyl protons would show correlations to the aromatic carbons.

Nuclear Overhauser Effect SpectroscopY (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. science.gov NOESY is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could show correlations between the protons of the gem-dimethyl groups and the protons at C-1 and C-3, providing information about the conformation of the saturated ring.

The following table summarizes the expected NMR data based on the structure of this compound and data from analogous compounds.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | ~2.7 (t) | ~30 | C2, C8a, C5 |

| 2 | - | ~35 | - |

| 3 | ~1.8 (t) | ~32 | C2, C4, C4a |

| 4 | ~2.0 (m) | ~22 | C3, C4a, C5 |

| 4a | - | ~135 | - |

| 5 | ~7.0 (d) | ~128 | C4, C6, C7, C8a |

| 6 | - | ~136 | - |

| 7 | ~6.9 (d) | ~126 | C5, C6, C8, C8a |

| 8 | ~7.1 (s) | ~129 | C6, C7, C8a, C1 |

| 8a | - | ~134 | - |

| 2-CH₃ (gem-dimethyl) | ~1.2 (s) | ~28 | C1, C2, C3 |

| 6-CH₃ | ~2.3 (s) | ~21 | C5, C6, C7 |

Chiral NMR Reagents for Enantiomeric Purity Assessment

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, an assessment of enantiomeric purity is not applicable.

However, if a chiral derivative of tetralin were being analyzed, chiral NMR reagents, also known as chiral solvating agents (CSAs), would be employed to determine its enantiomeric excess. unipi.it These reagents are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte through non-covalent interactions. unipi.itresearchgate.net This interaction creates a different magnetic environment for each enantiomer, resulting in the separation of their signals in the NMR spectrum, most commonly observed in ¹H NMR. The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio of the analyte. tcichemicals.com Common chiral solvating agents include cyclodextrins and derivatives of mandelic acid or Pirkle's alcohol. unipi.itresearchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. csic.es For this compound, with a molecular formula of C₁₃H₁₈, HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. nih.gov

Calculated Exact Mass of this compound (C₁₃H₁₈):

| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

| Carbon | ¹²C | 12.000000 | 13 | 156.000000 |

| Hydrogen | ¹H | 1.007825 | 18 | 18.14085 |

| Total | 174.14085 |

An experimental HRMS measurement yielding a mass very close to this calculated value would confirm the molecular formula C₁₃H₁₈.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). wikipedia.orgnationalmaglab.org The resulting fragment ions (product ions) are then analyzed, providing detailed structural information. unt.edu

The fragmentation of this compound upon electron ionization would likely proceed through pathways characteristic of alkyl-substituted aromatic compounds and tetralins. libretexts.orgchemguide.co.uk The molecular ion (M⁺˙) would be observed at m/z 174. A primary fragmentation pathway is the loss of a methyl group (•CH₃) via benzylic cleavage, which is a favorable process, leading to a stable benzylic carbocation.

Plausible Fragmentation Pathway:

Formation of the Molecular Ion: C₁₃H₁₈ + e⁻ → [C₁₃H₁₈]⁺˙ (m/z = 174)

Loss of a Methyl Radical: A common fragmentation for trimethyl-substituted compounds is the loss of a methyl group (15 Da), leading to a highly stable ion. libretexts.org [C₁₃H₁₈]⁺˙ → [C₁₂H₁₅]⁺ + •CH₃ (m/z = 159)

Further Fragmentation: The [C₁₂H₁₅]⁺ ion could undergo further rearrangements and fragmentation, potentially involving the aliphatic ring.

The following table outlines the expected major fragments in the mass spectrum of this compound.

| m/z | Proposed Fragment Ion | Proposed Structure / Loss |

| 174 | [C₁₃H₁₈]⁺˙ | Molecular Ion (M⁺˙) |

| 159 | [C₁₂H₁₅]⁺ | [M - CH₃]⁺ |

| 131 | [C₁₀H₁₁]⁺ | Loss of C₃H₇ from the aliphatic ring |

| 118 | [C₉H₁₀]⁺˙ | Retro-Diels-Alder type fragmentation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

X-ray Crystallography for Solid-State Structure Determination

Conformation: The saturated six-membered ring of the tetralin system typically adopts a half-chair conformation to minimize steric strain. nih.gov X-ray analysis would precisely define this conformation.

Bond Lengths and Angles: The technique would yield precise measurements for all carbon-carbon and carbon-hydrogen bond lengths and angles within the molecule, confirming the expected geometries of the sp³ and sp² hybridized carbon atoms.

Intermolecular Interactions: The crystal packing would reveal how individual molecules interact with each other in the solid state, identifying any significant intermolecular forces such as van der Waals interactions or C-H···π interactions.

The data obtained would serve as the ultimate benchmark for validating structures proposed by other methods like NMR and computational modeling.

Co-crystallization Strategies for Structural Insights

Co-crystallization is a powerful technique for obtaining single crystals of compounds that are otherwise difficult to crystallize, thereby enabling their three-dimensional structure to be determined via X-ray crystallography. While specific co-crystallization studies for this compound are not extensively documented in publicly available literature, the principles of this methodology are broadly applicable. The strategy involves combining the target compound with a carefully selected co-former molecule. The co-former establishes specific intermolecular interactions, such as hydrogen bonds or π-stacking, which facilitate the formation of a stable, ordered crystal lattice.

For non-polar molecules like this compound, which lacks strong hydrogen-bonding functional groups, co-formers would likely be chosen based on their ability to interact through weaker forces, such as van der Waals forces or C-H···π interactions. The selection of an appropriate co-former is critical and is often guided by principles of crystal engineering and supramolecular chemistry. The resulting co-crystal provides precise information on the conformation of the tetrahydronaphthalene ring system and the spatial arrangement of the trimethyl substituents. In studies of related tetralone derivatives, condensation with other molecules has been used to successfully produce crystals for analysis. researchgate.net

Analysis of Crystal Packing and Intermolecular Forces

The analysis of crystal packing reveals how molecules arrange themselves in the solid state, which is governed by a delicate balance of intermolecular forces. For derivatives of tetrahydronaphthalene, X-ray diffraction studies have elucidated the roles of various non-covalent interactions in stabilizing the crystal structure. nih.gov

In the crystal structures of similar substituted tetrahydronaphthalenes, intermolecular O—H⋯O and C—H⋯O hydrogen bonds are often observed, which can connect neighboring molecules into distinct patterns, such as strands or chains. nih.gov Although this compound itself cannot form these hydrogen bonds, its interactions in a co-crystal or in its pure solid form would be dominated by weaker forces. These include:

Van der Waals Forces: These are the primary attractive forces between non-polar molecules.

C—H···π Interactions: The hydrogen atoms of the methyl or methylene (B1212753) groups can interact with the electron cloud of the aromatic ring of an adjacent molecule.

π-π Stacking: The aromatic rings of neighboring molecules can stack on top of each other, contributing to crystal stability. researchgate.net

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for separating this compound from complex mixtures and for assessing its purity. The choice of technique depends on the volatility and polarity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds

Gas chromatography is ideally suited for the analysis of volatile and thermally stable compounds like this compound. ub.edu In GC-MS, the compound is vaporized and separated from other components in a mixture as it passes through a long capillary column. umanitoba.ca The time it takes for the compound to travel through the column, known as the retention time, is a characteristic feature used for its identification. The NIST Chemistry WebBook provides gas chromatography data for the isomeric compound 1,1,6-trimethyl-1,2,3,4-tetrahydronaphthalene, confirming the applicability of the method. nist.govnist.gov

Following separation by GC, the compound enters a mass spectrometer, which bombards the molecules with electrons, causing them to ionize and break apart into charged fragments. The mass-to-charge ratio (m/z) of these fragments creates a unique mass spectrum, which serves as a molecular "fingerprint." This fragmentation pattern allows for unambiguous identification of the compound, often by comparison with a spectral library like that of the National Institute of Standards and Technology (NIST). umanitoba.canist.gov For isomeric trimethyl-tetrahydronaphthalenes, while the molecular ion peak would be the same, the relative intensities of the fragment ions can be used to distinguish between them. umanitoba.ca

Table 1: Illustrative GC-MS Fragmentation Data for a Trimethyl-1,2,3,4-tetrahydronaphthalene Isomer This table is based on data for 1,5,7-Trimethyl-1,2,3,4-tetrahydronaphthalene and serves as an example of the type of data obtained from a GC-MS analysis.

| Property | Value |

| Molecular Formula | C13H18 |

| Molecular Weight | 174.28 g/mol |

| Major Mass Peaks (m/z) | 126, 132, 159, 174 |

Data sourced from PubChem CID 529436. nih.gov

High-Performance Liquid Chromatography (HPLC) for Mixtures

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate compounds in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. globalresearchonline.net It is particularly useful for purity assessment and for separating isomers that may be difficult to resolve by GC. For compounds like this compound, reverse-phase (RP) HPLC is the most common mode. sielc.com

In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of acetonitrile (B52724) and/or methanol (B129727) with water. sielc.comcarlroth.com The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. Less polar compounds, like the target molecule, interact more strongly with the non-polar stationary phase and therefore elute later than more polar impurities. The purity of the sample is determined by the relative area of the main peak in the resulting chromatogram. This liquid chromatography method can be scaled for the preparative separation and isolation of impurities. sielc.comsielc.com

Table 2: Typical Reverse-Phase HPLC Conditions for Analysis of Trimethyl-tetrahydronaphthalene Isomers This table is based on established methods for related compounds and represents a typical starting point for method development.

| Parameter | Condition |

| Column | Newcrom R1 or similar C18 column |

| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) |

| Detection | UV Absorbance (e.g., 254 nm) |

| Flow Rate | Typically 1.0 mL/min for analytical columns |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Information based on methods described for related tetrahydronaphthalene compounds. sielc.comsielc.com

Applications of 2,2,6 Trimethyl 1,2,3,4 Tetrahydronaphthalene As a Synthetic Building Block

Utilization in the Synthesis of Complex Organic Molecules

The tetralin framework is a common motif in a variety of complex organic structures. The strategic placement of methyl groups on the 2,2,6-trimethyl-1,2,3,4-tetrahydronaphthalene backbone can influence the reactivity and stereochemical outcome of synthetic transformations, making it a potentially valuable starting material.

While direct examples of the use of this compound in the total synthesis of natural products are not prominent in the literature, the tetralin core is a key structural component in numerous natural products. The synthesis of compounds containing the tetralone subunit is of significant interest to chemists. semanticscholar.org The functionalization of the aromatic or aliphatic rings of this compound could, in principle, provide a pathway to intermediates for the synthesis of bioactive molecules. The inherent chirality of many tetralin-based natural products also suggests that enantioselective synthesis starting from or incorporating this building block could be a viable strategy.

| Natural Product Class | Relevance of Tetralin Scaffold |

| Lignans | Many possess a tetralin core and exhibit a range of biological activities. |

| Terpenoids | Certain sesquiterpenoids and diterpenoids incorporate the tetralin skeleton. |

| Steroids | The synthesis of steroid analogs sometimes involves tetralin-based intermediates. |

The rigid and thermally stable nature of the tetrahydronaphthalene ring system makes it an attractive component for advanced organic materials. Polymers and other materials incorporating this moiety may exhibit enhanced thermal and mechanical properties. Although specific research detailing the use of this compound in this context is limited, the general utility of tetralin derivatives as precursors to functional materials is recognized. nih.gov Potential applications could include the synthesis of high-performance polymers, liquid crystals, or organic light-emitting diode (OLED) materials, where the substituted tetralin unit could impart desirable photophysical or electronic properties.

Role in Chiral Ligand and Catalyst Development

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. The development of novel chiral ligands and catalysts is a continuous area of research.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. uwindsor.ca While there are no prominent examples of this compound being used as a chiral auxiliary, its rigid structure could, in principle, be functionalized to create such a molecule. The development of new chiral auxiliaries is an ongoing effort in asymmetric synthesis. nih.gov

Chiral ligands are crucial components of enantioselective metal-based catalysts. The tetralin scaffold can be a source of chirality, and its derivatives have been explored in the design of such ligands. Functionalization of the aromatic or aliphatic rings of this compound with coordinating groups (e.g., phosphines, amines, or oxazolines) could lead to the development of novel chiral ligands. These ligands could then be complexed with transition metals to create catalysts for a variety of asymmetric transformations, such as hydrogenations, cycloadditions, or cross-coupling reactions. The steric bulk provided by the trimethyl substitution pattern could influence the enantioselectivity of the catalyzed reaction.

| Catalyst Component | Potential Role of this compound |

| Chiral Ligand Backbone | The rigid tetralin scaffold can provide a well-defined steric environment. |

| Source of Chirality | Enantiomerically pure derivatives could be synthesized and used to induce asymmetry. |

| Steric Directing Group | The trimethyl substitution can influence the approach of substrates to the catalytic center. |

Intermediacy in Industrial Chemical Processes (Excluding Product Details)

In the realm of industrial chemistry, tetralin and its derivatives are utilized as intermediates in the synthesis of a variety of fine chemicals. prtr-es.es These compounds can serve as starting materials for the production of agrochemicals, pharmaceuticals, and specialty chemicals. taylorandfrancis.comrsc.org The specific use of this compound in large-scale industrial processes is not extensively documented in public literature. However, its structural similarity to other commercially relevant tetralin derivatives suggests its potential as an intermediate. The production of fine chemicals often involves multi-step syntheses where the tetralin core is modified to introduce desired functionalities. researchgate.net

Precursor in Specialized Chemical Production

This compound serves as a foundational molecular framework in the synthesis of more complex chemical entities. Its substituted tetralin structure, featuring both an aromatic ring and a saturated carbocyclic moiety, offers distinct reactive sites that can be selectively functionalized. This characteristic makes it a valuable intermediate in the multi-step synthesis of specialized chemicals, where the final product's architecture is meticulously constructed.

The synthetic utility of the tetrahydronaphthalene core, in a general sense, is well-established in organic synthesis. For instance, the aromatic portion can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups such as nitro, halogen, or acyl groups. These transformations are pivotal for elaborating the molecular structure. Subsequently, the benzylic positions of the saturated ring are amenable to oxidation or other modifications.

While specific, documented industrial-scale applications of this compound as a precursor are not widely reported in publicly available literature, its structural motifs are found in various complex molecules. The general reactivity of related tetralin compounds suggests its potential as a starting material in the synthesis of fine chemicals, agrochemicals, and pharmaceutical intermediates. The trimethyl substitution pattern, in particular, can be exploited to influence the regioselectivity of subsequent reactions and to impart specific steric and electronic properties to the target molecules.

| Reaction Type | Potential Functionalization Site | Reagents/Conditions | Potential Product Class |

| Nitration | Aromatic Ring | HNO₃/H₂SO₄ | Nitro-substituted tetralins |

| Halogenation | Aromatic Ring | Br₂/FeBr₃ or Cl₂/AlCl₃ | Halogenated tetralins |

| Friedel-Crafts Acylation | Aromatic Ring | Acyl chloride/AlCl₃ | Acyl-substituted tetralins |

| Oxidation | Benzylic C-H bonds | KMnO₄, CrO₃ | Naphthols, Naphthoquinones |

Role in Polymer Science Monomer Development (without material properties)

In the realm of polymer science, the development of novel monomers is crucial for accessing new materials with tailored functionalities. The this compound scaffold presents a unique combination of a rigid aromatic component and a more flexible alicyclic part, making it an interesting candidate for incorporation into polymer backbones. The introduction of polymerizable functional groups onto this structure could yield monomers with distinct properties.

For example, the addition of a vinyl, acrylate, or styrenic group to the aromatic ring of this compound would render it susceptible to polymerization through various mechanisms, including free-radical, cationic, or anionic polymerization. The bulky and rigid nature of the trimethyl-tetrahydronaphthalene unit would be expected to influence the chain stiffness and packing of the resulting polymer.

Research into monomers derived from tetrahydronaphthalene structures is an area of academic and industrial interest. The incorporation of such bulky, hydrophobic groups can be a strategy to enhance the thermal stability and modify the solubility of polymers. While specific studies detailing the synthesis and polymerization of monomers directly derived from this compound are not prominent in the available scientific literature, the conceptual framework for their development is soundly based on established principles of polymer chemistry.

| Polymerizable Group | Potential Monomer Structure | Polymerization Method |

| Vinyl | Vinyl-2,2,6-trimethyl-1,2,3,4-tetrahydronaphthalene | Free-Radical, Cationic |

| Acrylate | Acryloyloxy-2,2,6-trimethyl-1,2,3,4-tetrahydronaphthalene | Free-Radical |

| Styrenic | Vinylphenyl-2,2,6-trimethyl-1,2,3,4-tetrahydronaphthalene | Free-Radical, Anionic |

Future Directions and Emerging Research Avenues for 2,2,6 Trimethyl 1,2,3,4 Tetrahydronaphthalene

Development of Novel Synthetic Methodologies

While established routes to tetralin cores exist, the pursuit of more efficient, selective, and versatile synthetic methods is a perpetual goal in organic chemistry. Future research is anticipated to focus on developing innovative strategies for the construction of the 2,2,6-trimethyl-1,2,3,4-tetrahydronaphthalene framework and its derivatives.

Recent advancements in the synthesis of substituted tetralins have opened up new possibilities. One such promising approach is the nitrogen deletion/Diels-Alder cascade reaction. acs.orgnih.govnih.gov This method involves the in-situ formation of an ortho-xylylene intermediate from an isoindoline (B1297411) precursor, which then undergoes a Diels-Alder reaction with a suitable dienophile to yield the tetralin structure. acs.orgnih.govnih.gov The adaptability of this reaction to various dienophiles and isoindolines suggests its potential for creating a diverse library of substituted tetralins, including those with the trimethyl substitution pattern. acs.org

Another area of exploration is the use of earth-abundant metal catalysts. For instance, an iron(III)-catalyzed strategy has been developed for the synthesis of functionalized tetrahydronaphthalenes from simple aryl ketone precursors. organic-chemistry.orgnih.gov This method is characterized by its operational simplicity and diverges from traditional [4+2]-cycloaddition pathways. organic-chemistry.orgnih.gov Mechanistic studies indicate that the reaction proceeds through 3,4-dihydro-2H-pyran intermediates, which then undergo an iron(III)-catalyzed Friedel-Crafts alkylation. organic-chemistry.orgnih.gov The optimization of such catalytic systems for the specific synthesis of this compound could provide a more economical and environmentally benign synthetic route.

| Methodology | Key Features | Potential Advantages for this compound Synthesis |

|---|---|---|

| Nitrogen Deletion/Diels-Alder Cascade | In-situ generation of ortho-xylylene from isoindolines followed by cycloaddition. acs.orgnih.govnih.gov | High potential for diversification and the introduction of various substituents. acs.org |

| Iron-Catalyzed Synthesis | Utilizes aryl ketone precursors and an iron(III) catalyst via a Friedel-Crafts alkylation of a pyran intermediate. organic-chemistry.orgnih.gov | Operational simplicity, use of an inexpensive and environmentally benign catalyst. organic-chemistry.org |

| Palladium-Catalyzed Cyclative C-H/C-H Coupling | Direct formation of the tetralin ring from free aliphatic acids through C-H activation. nsf.gov | High atom economy and potential for scalability. nsf.gov |

Exploration of Uncharted Reactivity Pathways

The reactivity of the this compound scaffold is an area ripe for investigation. While the general reactivity of tetralins is understood, the specific influence of the trimethyl substitution pattern on reaction outcomes remains largely unexplored.

A key area of future research will likely be the regioselective functionalization of the molecule. For example, the oxidation of the benzylic positions of the saturated ring could lead to the formation of valuable α-tetralone derivatives. Research on the regioselective oxidation of tetrahydronaphthalenes using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has shown promising results, yielding α-tetralones with high selectivity. nih.govnih.gov Applying and optimizing such methods for this compound could provide synthetic routes to novel compounds with potential biological activities. nih.gov

Furthermore, the application of modern C-H activation techniques to this molecule could unlock unprecedented reactivity. Palladium-catalyzed cyclative C(sp³)–H/C(sp²)–H coupling reactions have been successfully employed to construct tetralin motifs from free aliphatic acids. nsf.gov Exploring similar strategies for the direct functionalization of the existing this compound core could provide direct access to a wide range of derivatives that are otherwise difficult to synthesize.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful toolkit for predicting and understanding the behavior of molecules, thereby guiding experimental research. For this compound, advanced computational modeling represents a significant and largely untapped research avenue.

Density Functional Theory (DFT) is a particularly useful method for studying the properties of organic molecules. mdpi.comrsc.org Future computational studies on this compound could focus on several key areas. For instance, DFT calculations can be employed to determine the molecule's optimized geometry, bond lengths, and bond angles. mdpi.com Furthermore, the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into its electronic structure and reactivity. mdpi.com The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's stability and its potential role in electronic materials.

| Computational Method | Predicted Properties | Potential Insights |

|---|---|---|